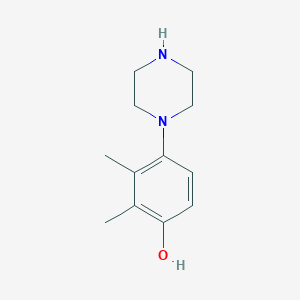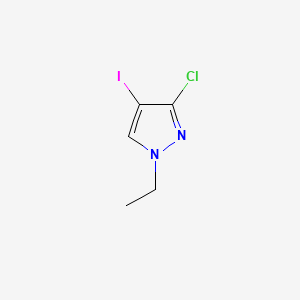
Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is an organic compound with the molecular formula C11H12INO3 and a molecular weight of 333.12 g/mol It is a derivative of benzoic acid and features a unique combination of functional groups, including an amino group, a cyclopropoxy group, and an iodine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-cyclopropoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Iodination: The amino group is protected, and the compound is subjected to iodination using iodine and a suitable oxidizing agent.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding, while the amino and cyclopropoxy groups can influence its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-amino-3-iodobenzoate: Similar structure but lacks the cyclopropoxy group.
Methyl 4-iodobenzoate: Lacks both the amino and cyclopropoxy groups.
Methyl 3-amino-4-iodobenzoate: Similar but with different positioning of functional groups
Uniqueness
Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H12INO3 |
|---|---|
Poids moléculaire |
333.12 g/mol |
Nom IUPAC |
methyl 4-amino-3-cyclopropyloxy-5-iodobenzoate |
InChI |
InChI=1S/C11H12INO3/c1-15-11(14)6-4-8(12)10(13)9(5-6)16-7-2-3-7/h4-5,7H,2-3,13H2,1H3 |
Clé InChI |
GMLQGOKXSIXLKQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)I)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


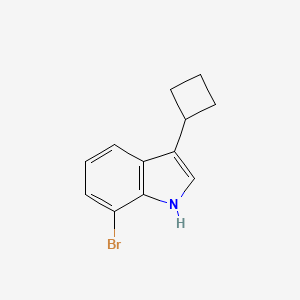
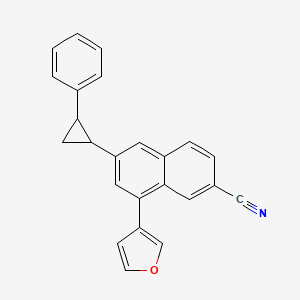
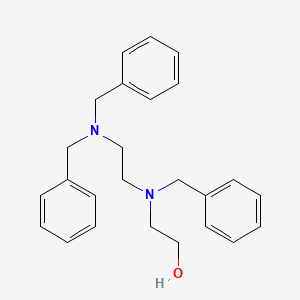
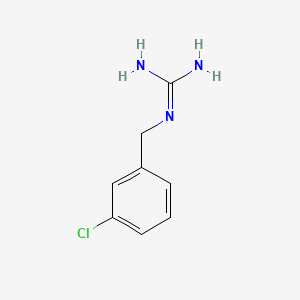
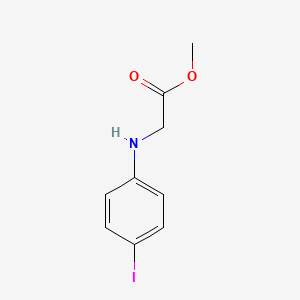

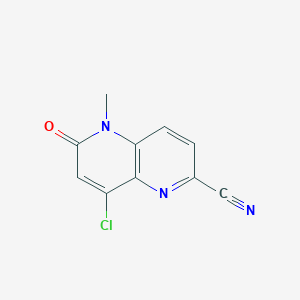
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)
![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
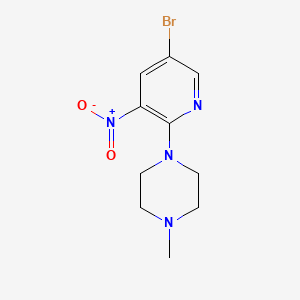
![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)
